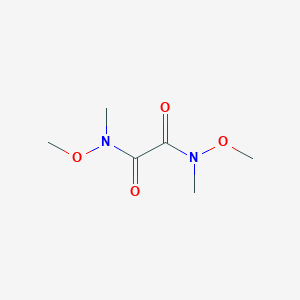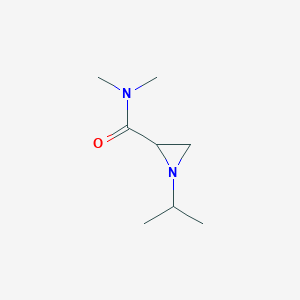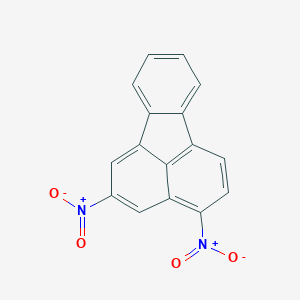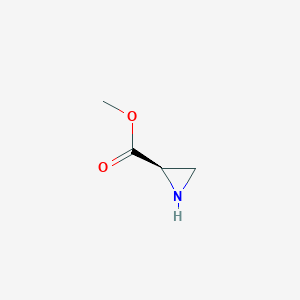
16-Oxokahweol
Übersicht
Beschreibung
16-Oxokahweol is a synthetic diterpene and derivative of kahweol . It is known to increase cytosolic glutathione S-transferase (GST) activity and acid-soluble sulfhydryl levels in mouse liver and small bowel mucosa when administered at a dose of 10 µmol/animal once per day for three days . It is also a putative anticarcinogenic agent .
Synthesis Analysis
16-Oxokahweol is a synthetic derivative of kahweol . The exact synthesis process is not detailed in the available literature.
Molecular Structure Analysis
The molecular formula of 16-Oxokahweol is C19H22O2 . It has a molecular weight of 282.4 g/mol . The structure contains a total of 47 bonds, including 25 non-H bonds, 7 multiple bonds, 2 double bonds, 5 aromatic bonds, 2 five-membered rings, 3 six-membered rings, 1 seven-membered ring, 1 nine-membered ring, 2 ten-membered rings, 1 eleven-membered ring, and 1 ketone .
Physical And Chemical Properties Analysis
16-Oxokahweol is a solid substance that is soluble in water . It has a molecular weight of 282.4 g/mol . The exact physical and chemical properties of 16-Oxokahweol are not detailed in the available literature.
Wissenschaftliche Forschungsanwendungen
Chemical Properties
16-Oxokahweol is a synthetic diterpene and derivative of kahweol . It has an empirical formula of C19H22O2 and a molecular weight of 282.38 . It is a solid at room temperature and is soluble in water .
Induction of Detoxifying Enzymes
One of the primary applications of 16-Oxokahweol is its ability to induce the activity of detoxifying enzymes. It has been found to increase the activity of glutathione S-transferase (GST), a critical enzyme involved in detoxification, in laboratory animals .
Antioxidant Activity
16-Oxokahweol may exhibit antioxidative potential . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Chemopreventive Potential
16-Oxokahweol may have chemopreventive potential . Chemoprevention is the use of substances to stop or slow the development of cancer. This is based on the compound’s ability to induce phase II enzymes, which are involved in the detoxification of carcinogens .
Cancer Research
The parent compounds of 16-Oxokahweol, cafestol and kahweol, have been found to have anticancer properties . While more research is needed, it’s possible that 16-Oxokahweol could also have applications in cancer research due to its similar structure.
Pharmaceutical Research
Given its unique chemical structure and biological activity, 16-Oxokahweol could be a valuable tool in pharmaceutical research. It could be used to study the mechanisms of action of diterpenes and their derivatives, potentially leading to the development of new drugs .
Wirkmechanismus
Target of Action
16-Oxokahweol is a synthetic diterpene and derivative of kahweol . Its primary target is the enzyme glutathione S-transferase (GST) . GST plays a crucial role in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione .
Mode of Action
16-Oxokahweol interacts with GST, inducing its activity . This interaction enhances the ability of GST to conjugate harmful compounds with glutathione, facilitating their removal from the body .
Biochemical Pathways
The primary biochemical pathway affected by 16-Oxokahweol is the glutathione metabolic pathway . By increasing GST activity, 16-Oxokahweol enhances the conjugation of harmful compounds with glutathione, leading to their detoxification . This can have downstream effects on various processes, including oxidative stress and inflammation.
Result of Action
The primary molecular effect of 16-Oxokahweol’s action is the increased activity of GST . This leads to enhanced detoxification of harmful compounds, potentially protecting cells from damage . On a cellular level, this can result in decreased oxidative stress and inflammation .
Safety and Hazards
In general, no special measures are required when handling 16-Oxokahweol . After inhalation, fresh air should be supplied, and a doctor should be consulted in case of complaints . The product generally does not irritate the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . If swallowed and symptoms persist, a doctor should be consulted .
Eigenschaften
IUPAC Name |
12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-18-7-5-16-13(6-9-21-16)14(18)4-8-19-10-12(15(20)11-19)2-3-17(18)19/h5-7,9,12,14,17H,2-4,8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHATORLUREVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CC3=C(C1CCC45C2CCC(C4)C(=O)C5)C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101103258 | |
| Record name | (3bS,5aS,8R,10aR,10bS)-3b,4,5,8,9,10,10a,10b-Octahydro-10b-methyl-5a,8-methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108664-99-9 | |
| Record name | (3bS,5aS,8R,10aR,10bS)-3b,4,5,8,9,10,10a,10b-Octahydro-10b-methyl-5a,8-methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108664-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3bS,5aS,8R,10aR,10bS)-3b,4,5,8,9,10,10a,10b-Octahydro-10b-methyl-5a,8-methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















